4-((2,5-二氯苯基)磺酰基)-2-苯基吗啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

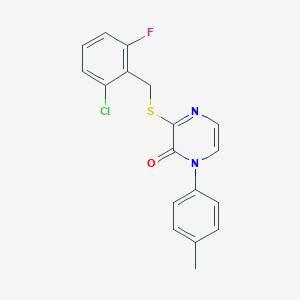

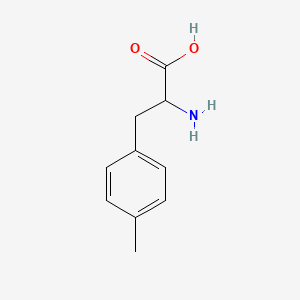

The compound 4-((2,5-Dichlorophenyl)sulfonyl)-2-phenylmorpholine is a chemical entity that may be related to various sulfone derivatives with potential applications in medicinal chemistry and material science. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related sulfone compounds and their properties.

Synthesis Analysis

The synthesis of related sulfone compounds involves various strategies, including catalytic coupling, sulfonation, and nucleophilic substitution reactions. For instance, rigid-rod poly(4'-phenyl-2,5-benzophenone) telechelics were synthesized using Ni(0) catalytic coupling of dichlorophenylbenzophenone and end-capping agents, followed by selective sulfonation . Similarly, the synthesis of cyclic sulfonamides and their subsequent double reduction to produce amino products with incorporated aryl groups has been reported . These methods could potentially be adapted for the synthesis of 4-((2,5-Dichlorophenyl)sulfonyl)-2-phenylmorpholine.

Molecular Structure Analysis

The molecular structure of sulfone compounds is often characterized by the presence of a sulfonyl group attached to an aromatic system. X-ray crystallography and spectroscopic methods such as NMR and IR are commonly used to elucidate the structure. For example, the crystal structures of silylated aminodiphenyl sulfones were determined, revealing extensive intermolecular hydrogen bonding . These techniques could be applied to determine the molecular structure of 4-((2,5-Dichlorophenyl)sulfonyl)-2-phenylmorpholine.

Chemical Reactions Analysis

Sulfone compounds can participate in various chemical reactions, including nucleophilic substitutions and reductions. The reductive ring-opening of cyclic aryl sulfonamides to furnish amino products has been demonstrated . Additionally, the synthesis of sulfonamide derivatives from thiadiazole intermediates through nucleophilic attack of amines on sulfonyl chlorides has been reported . These reactions highlight the chemical versatility of sulfone compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfone derivatives can vary widely depending on their structure. For example, multiblock copolymers of sulfonated poly(4'-phenyl-2,5-benzophenone) and poly(arylene ether sulfone) form flexible transparent films and exhibit water absorption and proton conductivity . The photophysical properties of sulfonyl-containing aminosilanes have also been investigated, indicating potential applications in material science . These properties suggest that 4-((2,5-Dichlorophenyl)sulfonyl)-2-phenylmorpholine could have interesting and useful physical and chemical characteristics.

科学研究应用

有机合成和化学反应性

研究表明,磺酰氯类似于“4-((2,5-二氯苯基)磺酰基)-2-苯基吗啉”,在氯磺化过程中很有用。这个过程对于生成各种磺酰化合物至关重要,这些化合物作为磺酰胺、磺酸酯和其他磺酰衍生物合成的中间体。这些化合物在开发药物、农用化学品和染料方面有应用 (Cremlyn, Bassin, Farouk, Potterton, & Mattu, 1992)。

材料科学和聚合物化学

在材料科学中,已经探索了磺酰化合物的衍生物在创造新型聚合物材料方面的潜力。例如,磺化聚苯衍生物被合成用于质子交换膜 (PEM) 中,质子交换膜是燃料电池的关键组成部分。这些材料展示出显着的质子传导性和吸水能力,这对于高效的能量转换至关重要 (Ghassemi, Ndip, & McGrath, 2004)。此外,高度磺化聚合物的合成说明了它们在为各种应用(包括传感器和致动器)创造水溶性和导电材料方面的效用 (Miyatake, Shouji, Yamamoto, & Tsuchida, 1997)。

化学生物学和荧光探针

在化学生物学中,磺酰衍生物表现出独特的光学特性,使其适合作为荧光探针。可以定制这些化合物以显示强溶剂依赖性荧光,这对于开发超灵敏分子探针来研究生物事件和过程很有利。这些分子内的分子内电荷转移有助于它们的溶剂化变色行为,为生物成像和诊断提供了有价值的工具 (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997)。

作用机制

The mechanism of action of a compound refers to how it interacts with biological systems. While the specific mechanism of action for this compound is not available, sulfonamides are known to inhibit bacterial growth by acting as competitive inhibitors of dihydropteroate synthase, an enzyme involved in folate synthesis .

安全和危害

未来方向

属性

IUPAC Name |

4-(2,5-dichlorophenyl)sulfonyl-2-phenylmorpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NO3S/c17-13-6-7-14(18)16(10-13)23(20,21)19-8-9-22-15(11-19)12-4-2-1-3-5-12/h1-7,10,15H,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXWSQPKZXVTZPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-fluoro-N-(3-{[(4-fluorobenzyl)oxy]methyl}phenyl)benzenesulfonamide](/img/structure/B2520649.png)

![2-Cyclopentyl-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2520650.png)

![1-(3-(Allyloxy)phenyl)-2-(3-(dimethylamino)propyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2520651.png)

![(1-(4-chlorophenyl)cyclopentyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2520653.png)

![3-(4-fluoro-3-methylphenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)propanamide](/img/structure/B2520657.png)

![7-Methyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2520664.png)

![1-(2-Methylphenyl)-5-[[4-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2520665.png)